molecular formula C18H17NO4 B13105271 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13105271
M. Wt: 311.3 g/mol
InChI Key: CNCRHOHZCWWEEV-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that features a benzyloxycarbonyl-protected amino group attached to an indene carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from suitable precursors such as styrene derivatives.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of the free amino group

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The indene core provides structural stability and can interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
  • 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-3-carboxylic acid

Uniqueness

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific structural configuration, which allows for selective reactions and interactions

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

1-(phenylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-16(21)18(11-10-14-8-4-5-9-15(14)18)19-17(22)23-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21)

InChI Key

CNCRHOHZCWWEEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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